molecular formula C22H21N3O4 B2980452 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1H-pyrazol-4-yl)butanoic acid CAS No. 2378503-11-6

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1H-pyrazol-4-yl)butanoic acid

Cat. No.: B2980452
CAS No.: 2378503-11-6
M. Wt: 391.427
InChI Key: RGKBCCQSZSNTDK-UHFFFAOYSA-N
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Description

4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1H-pyrazol-4-yl)butanoic acid is a complex organic compound characterized by its unique structure, which includes a fluorenyl group, a methoxycarbonylamino group, and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorenyl methoxycarbonyl chloride, which is then reacted with the appropriate amine to form the methoxycarbonylamino group. Subsequent steps involve the introduction of the pyrazolyl group and the final carboxylation to yield the target compound. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and automated synthesis platforms can also be employed to streamline the production process and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted pyrazoles and fluorenyl derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in the study of enzyme inhibitors and as a tool in molecular biology research.

  • Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects in biological systems. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Fluoren-9-ylmethoxycarbonylamino acids: These compounds share the fluorenyl methoxycarbonyl group but differ in their amino acid side chains.

  • Pyrazolylbutanoic acids: These compounds have similar pyrazolyl groups but differ in their carboxylic acid and amino acid components.

Uniqueness: 4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(1H-pyrazol-4-yl)butanoic acid is unique due to its combination of fluorenyl, methoxycarbonylamino, and pyrazolyl groups, which confer distinct chemical and biological properties compared to other similar compounds.

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Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1H-pyrazol-4-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c26-21(27)15(14-11-24-25-12-14)9-10-23-22(28)29-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,11-12,15,20H,9-10,13H2,(H,23,28)(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKBCCQSZSNTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(C4=CNN=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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